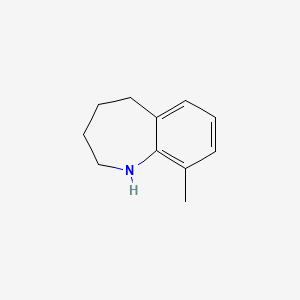

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

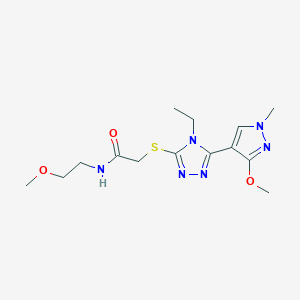

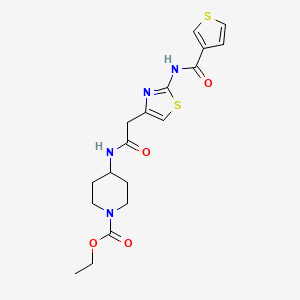

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the CAS Number: 153254-46-7 . It has a molecular weight of 161.25 and is typically stored at room temperature . The compound is usually in a liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Dopamine Agonist and Renal Vasodilator

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its analogues have been studied for their role as dopamine agonists. Certain derivatives in this class, such as 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, exhibit potent D-1 dopamine agonist properties. These compounds, particularly fenoldopam, a 6-chloro analogue, have been extensively studied for their pharmacology and clinical properties, showing significant renal vasodilator activity. Notably, 9-substituted benzazepines were either inactive or of low potency as dopamine agonists, whereas N-methyl analogues demonstrated antagonist potency (Weinstock et al., 1986).

Sigma-1 Receptor Modulation

SKF83959, a compound structurally related to this compound, has been identified as a potent allosteric modulator of the sigma-1 receptor. This modulation is significant for its potential in elucidating the underlying mechanism for the D1 receptor-independent effect of the drug (Guo et al., 2013).

Synthesis and Anticonvulsant Activity

The derivatives of this compound have been explored for their anticonvulsant properties. A series of novel 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives were synthesized from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one, showing promising results in maximal electroshock (MES) tests for anticonvulsant activity (Piao et al., 2012).

Ocular Hypotensive Action

SK&F 86466, a compound related to this compound, has been studied for its ocular hypotensive action. Applied topically to rabbit eyes, it showed potential as an antiglaucoma agent by reducing intraocular pressure (IOP) in a concentration-dependent manner (Matthews et al., 1984).

Novel Synthetic Methods and Potential Applications

Novel methods for synthesizing benzazepine derivatives, including this compound, have been developed. These methods provide alternative approaches to synthesizing compounds with potential biological activities, broadening the spectrum of pharmacological applications (Shaabani et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, a derivative of benzazepines, is a biologically active heterocyclic system Benzazepines have been known to interact with various receptors and enzymes, including sodium channels and squalene synthase .

Mode of Action

It’s known that benzazepines can block sodium channels , which are crucial for the conduction of nerve impulses. They can also inhibit squalene synthase , an enzyme involved in cholesterol synthesis.

Biochemical Pathways

Given its potential interaction with sodium channels and squalene synthase, it could influence the nerve impulse conduction and cholesterol synthesis pathways respectively .

Pharmacokinetics

Its predicted properties include a boiling point of 2761±250 °C and a density of 0969±006 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

Based on its potential interactions with sodium channels and squalene synthase, it could potentially alter nerve impulse conduction and cholesterol synthesis .

Propriétés

IUPAC Name |

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNHCJTMJDLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)

![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)

![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)

![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)